5-Formyl-8-hydroxycarbostyril

Descripción

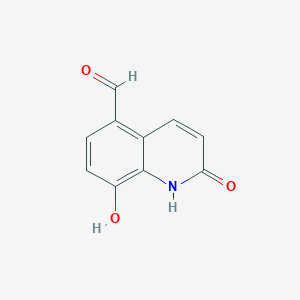

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNMPVCZLVKVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218460 | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68304-21-2 | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Formyl-8-hydroxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis pathways for 5-formyl-8-hydroxycarbostyril, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on the synthesis of this specific compound, this guide presents methodologies extrapolated from the well-established formylation of the structurally analogous 8-hydroxyquinoline. The primary focus is on two classical formylation reactions: the Vilsmeier-Haack and the Reimer-Tiemann reactions.

Introduction

8-Hydroxycarbostyril, also known as 8-hydroxy-2(1H)-quinolone, is a heterocyclic scaffold that is a key component in a variety of biologically active compounds. The introduction of a formyl group at the C5-position to yield this compound provides a versatile chemical handle for further molecular modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide details the theoretical basis and practical considerations for the synthesis of this target molecule.

Proposed Synthesis Pathways

The introduction of a formyl group onto an aromatic ring, particularly one activated by an electron-donating group such as a hydroxyl group, is typically achieved through electrophilic aromatic substitution. The two most relevant and widely used methods for this transformation are the Vilsmeier-Haack and the Reimer-Tiemann reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4]

The proposed Vilsmeier-Haack reaction for the synthesis of this compound involves the reaction of 8-hydroxycarbostyril with the Vilsmeier reagent. The electron-donating hydroxyl group at the C8-position and the lactam functionality are expected to direct the electrophilic substitution to the C5 or C7 position of the carbostyril ring. Based on the formylation of the analogous 8-hydroxyquinoline, substitution at the C5-position is anticipated to be the major product.

Diagram of the Vilsmeier-Haack Reaction Pathway

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[5][6][7][8] This reaction typically involves the treatment of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH). The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.

For the synthesis of this compound, the Reimer-Tiemann reaction would be performed on 8-hydroxycarbostyril. The phenoxide ion, formed under basic conditions, would undergo electrophilic attack by dichlorocarbene, primarily at the ortho-positions (C7) and para-position (C5) relative to the hydroxyl group. The C5-position is sterically less hindered and electronically favored, suggesting it would be a likely site for formylation.

Diagram of the Reimer-Tiemann Reaction Pathway

Caption: Proposed Reimer-Tiemann synthesis of this compound.

Quantitative Data

| Parameter | Vilsmeier-Haack Formylation of 8-Hydroxyquinoline[9] |

| Starting Material | 8-Hydroxyquinoline |

| Reagents | POCl₃, DMF |

| Solvent | Not specified (likely DMF) |

| Temperature | Not specified |

| Reaction Time | Not specified |

| Yield | 10.1% |

Experimental Protocols

The following are detailed, generalized experimental protocols for the Vilsmeier-Haack and Reimer-Tiemann reactions, adapted for the proposed synthesis of this compound. These protocols should be considered as starting points and may require optimization.

Proposed Vilsmeier-Haack Synthesis of this compound

Materials:

-

8-Hydroxycarbostyril

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 8-hydroxycarbostyril in anhydrous DCM to the reaction mixture dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Vilsmeier-Haack Experimental Workflow

Caption: General workflow for the Vilsmeier-Haack synthesis.

Proposed Reimer-Tiemann Synthesis of this compound

Materials:

-

8-Hydroxycarbostyril

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxycarbostyril in a solution of sodium hydroxide in a mixture of ethanol and water.

-

Heat the mixture to a specified temperature (e.g., 60-70 °C).

-

Add chloroform dropwise to the heated solution over a period of time while maintaining vigorous stirring.

-

After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Alternatively, extract the acidified solution with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Conclusion

The synthesis of this compound can be reasonably proposed through the application of established formylation methodologies, namely the Vilsmeier-Haack and Reimer-Tiemann reactions. While direct experimental data for this specific transformation is scarce, the successful formylation of the closely related 8-hydroxyquinoline provides a strong foundation for future synthetic efforts. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel derivatives based on the this compound scaffold. Further experimental work is required to optimize the reaction conditions and fully characterize the final product.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. mdpi.com [mdpi.com]

5-Formyl-8-hydroxycarbostyril: A Technical Guide for Researchers

CAS Number: 68304-21-2

IUPAC Name: 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde

This technical guide provides a comprehensive overview of 5-Formyl-8-hydroxycarbostyril, a metabolite of the β2-adrenergic agonist procaterol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, potential biological significance, and relevant experimental methodologies.

Introduction

This compound is a quinoline derivative characterized by a formyl group at the 5-position and a hydroxyl group at the 8-position of a carbostyril (2-oxo-1H-quinoline) core.[1] It has been identified as a metabolite of procaterol, a potent bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The structural features of this compound, particularly the reactive formyl group and the chelating 8-hydroxyquinoline moiety, suggest a potential for diverse chemical reactivity and biological interactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 315-317 °C (decomposes) | |

| Boiling Point (Predicted) | 462.2 ± 45.0 °C | |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.65 ± 0.20 | |

| Appearance | Pale Yellow Solid | |

| Solubility | Sparingly soluble in DMSO and Methanol |

Synthesis and Experimental Protocols

General Formylation Methodologies for 8-Hydroxyquinolines

Several classical methods can be employed for the introduction of a formyl group onto an activated aromatic ring like the 8-hydroxyquinoline nucleus. These include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

1. Reimer-Tiemann Reaction:

This method involves the ortho-formylation of phenols in a basic solution with chloroform.

-

Reaction Scheme:

Reimer-Tiemann formylation of 8-hydroxycarbostyril.

-

Experimental Protocol (Adapted from the synthesis of 8-hydroxyquinoline-5-carbaldehyde):

-

Dissolve 8-hydroxycarbostyril in a suitable solvent (e.g., ethanol).

-

Add a solution of sodium hydroxide and heat the mixture.

-

Slowly add chloroform to the reaction mixture while maintaining the temperature.

-

Reflux the mixture for several hours.

-

After completion, cool the reaction and acidify with a dilute acid.

-

The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

2. Vilsmeier-Haack Reaction:

This reaction utilizes a Vilsmeier reagent (formed from a substituted amide, such as dimethylformamide, and phosphorus oxychloride) to formylate electron-rich aromatic rings.

-

Reaction Scheme:

Vilsmeier-Haack formylation of 8-hydroxycarbostyril.

-

Experimental Protocol (General Procedure):

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane).

-

Add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.

-

Add a solution of 8-hydroxycarbostyril to the Vilsmeier reagent.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction by pouring it into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

The product can be isolated by filtration or extraction and purified.

-

Biological Activity and Signaling Pathways

As a metabolite of procaterol, this compound is implicated in the biological activity profile of the parent drug. Procaterol is a potent and selective β2-adrenergic receptor agonist.[2] Its mechanism of action involves the stimulation of these receptors, leading to the relaxation of bronchial smooth muscle and bronchodilation.

Potential Signaling Pathway Involvement

The primary signaling pathway for procaterol, and likely its metabolites, is the β2-Adrenergic Receptor Signaling Pathway .

Proposed β2-Adrenergic Receptor Signaling Pathway.

Pathway Description:

-

Ligand Binding: Procaterol or its active metabolites bind to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding activates the associated Gs protein.

-

Adenylate Cyclase Stimulation: The activated Gs protein stimulates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation.

Furthermore, studies on procaterol have indicated its ability to suppress the expression of inflammatory chemokines, such as IP-10 and RANTES, in bronchial epithelial cells. This effect is mediated, at least in part, through the β2-adrenoreceptor-cAMP and MAPK-ERK, JNK, and p38 pathways. It is plausible that this compound may also possess similar anti-inflammatory properties.

Quantitative Biological Data (Comparative)

Direct quantitative biological activity data for this compound is not currently available in the public domain. However, to provide a context for its potential activity, the following table summarizes the biological data for its parent compound, procaterol, and other related 8-hydroxyquinoline derivatives that have been evaluated as β2-adrenoceptor agonists.

| Compound | Target | Assay | Activity (EC₅₀/IC₅₀) | Reference |

| Procaterol | β2-Adrenergic Receptor | Bronchodilation in guinea pig trachea | - | |

| (R)-18c (an 8-hydroxyquinolin-2(1H)-one derivative) | β2-Adrenoceptor | cAMP accumulation in HEK293 cells | EC₅₀ = 21 pM | |

| 9g (an 8-hydroxyquinolin-2(1H)-one derivative) | β2-Adrenoceptor | cAMP accumulation in HEK293 cells | EC₅₀ = 36 pM |

Conclusion and Future Directions

This compound is a key metabolite of the important anti-asthmatic drug procaterol. While its own biological activity profile is yet to be fully elucidated, its structural relationship to the parent compound and other bioactive 8-hydroxyquinoline derivatives suggests that it may play a role in the overall pharmacological effects of procaterol.

Future research should focus on:

-

Definitive Synthesis: Development and publication of a detailed, high-yield synthetic route for this compound to enable further biological studies.

-

Biological Evaluation: In-depth investigation of its activity at the β2-adrenergic receptor and other potential targets. This should include quantitative assays to determine its potency and efficacy.

-

Signaling Pathway Analysis: Confirmation of its effects on the β2-adrenergic and associated inflammatory signaling pathways.

This technical guide provides a foundation for researchers interested in exploring the chemistry and biology of this intriguing metabolite. The provided data and proposed methodologies offer a starting point for further investigation into its potential therapeutic relevance.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Formyl-8-hydroxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 5-Formyl-8-hydroxycarbostyril. Based on its structural similarity to known β2-adrenergic agonists and its identification as a metabolite of procaterol and an impurity of indacaterol, the primary pharmacological target of this compound is hypothesized to be the β2-adrenergic receptor. This document details the associated signaling pathways, provides quantitative data from structurally related compounds to infer potential activity, and outlines key experimental protocols for its characterization.

Introduction

This compound is a carbostyril derivative that has been identified as a metabolite of the β2-adrenergic agonist procaterol and an impurity in the synthesis of indacaterol, another potent long-acting β2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD).[][2] The structural backbone of this compound is closely related to a class of compounds, 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives, which have been shown to be potent β2-adrenoceptor agonists.[3] Given this strong structural evidence, it is highly probable that the primary mechanism of action of this compound involves interaction with the β2-adrenergic receptor.

Putative Mechanism of Action: β2-Adrenergic Receptor Agonism

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways, uterus, and blood vessels.[4] Agonism of this receptor is a cornerstone of treatment for respiratory diseases like asthma and COPD.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist, such as this compound is proposed to be, initiates a well-defined intracellular signaling cascade:

-

Ligand Binding: The agonist binds to the extracellular domain of the β2-adrenergic receptor.

-

Conformational Change and Gs-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gsα subunit stimulates the membrane-bound enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation (bronchodilation).

Quantitative Data from Structurally Related Compounds

| Compound | Assay Type | Target | Value | Reference |

| Indacaterol | Radioligand Binding (pKi) | Human β1-Adrenoceptor | 7.36 | [5] |

| Radioligand Binding (pKi) | Human β2-Adrenoceptor | 5.48 | [5] | |

| Functional Assay (pEC50) | Human β2-Adrenoceptor | 8.06 ± 0.02 | [6][7] | |

| Functional Assay (Emax) | Human β2-Adrenoceptor | 73 ± 1% (of Isoprenaline) | [6][7] | |

| Compound 9g | Functional Assay (EC50) | Human β2-Adrenoceptor | 36 pM | [3] |

| Compound (R)-18c | Functional Assay (EC50) | Human β2-Adrenoceptor | 21 pM | [3] |

Compounds 9g and (R)-18c are 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives, structurally very similar to this compound.[3]

Key Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro and ex vivo experiments are necessary.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the β2-adrenergic receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenergic receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Competition Binding: A constant concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).[8][9]

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]

-

Intracellular cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate the production of the second messenger, cAMP.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a β2-adrenergic receptor agonist.

-

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate plates.

-

Stimulation: The cells are incubated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[11][12]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.[13]

-

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of the compound on airway smooth muscle tissue.

-

Objective: To evaluate the bronchodilator activity of this compound.

-

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂.[14][15]

-

Contraction: The tracheal rings are pre-contracted with an agent like histamine or methacholine to induce a stable muscle tone.[15]

-

Cumulative Concentration-Response: The test compound is added to the organ bath in a cumulative manner, and the relaxation of the tracheal smooth muscle is measured isometrically.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and a concentration-response curve is constructed to determine the EC50.[14]

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural analogy to potent β2-adrenergic agonists strongly suggests that it functions as an agonist at the β2-adrenergic receptor. The information and protocols provided in this guide offer a robust framework for the comprehensive pharmacological characterization of this compound. Further investigation is warranted to confirm this hypothesis and to fully elucidate its therapeutic potential.

References

- 2. The metabolism of a bronchodilator procaterol HCL in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. resources.revvity.com [resources.revvity.com]

- 13. innoprot.com [innoprot.com]

- 14. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolated guinea pig trachea relaxation assay [bio-protocol.org]

In-Depth Technical Guide: Spectroscopic Data for 5-Formyl-8-hydroxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Formyl-8-hydroxycarbostyril, a significant metabolite of the β2-adrenergic agonist, procaterol. Due to the limited availability of directly published spectra for this specific compound, this guide also includes data for its closely related tautomer, 8-hydroxyquinoline-5-carbaldehyde, to provide valuable comparative insights for researchers.

Compound Identification

| Systematic Name | 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde |

| Common Name | This compound |

| CAS Number | 68304-21-2 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

Spectroscopic Data

To facilitate research and characterization, we present spectroscopic data for the closely related and more extensively studied tautomer, 8-hydroxyquinoline-5-carbaldehyde . This data can serve as a valuable reference for identifying the characteristic signals of the shared quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 8-hydroxyquinoline-5-carbaldehyde

Table 1: ¹H NMR Data of 8-hydroxyquinoline-5-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.16 | s | 1H, -CHO | |

| 9.71 | dd | 1.6, 8.4 | 1H, Ar-H |

| 8.89 | dd | 1.6, 4.0 | 1H, Ar-H |

| 8.02 | d | 8.0 | 1H, Ar-H |

| 7.69 | q | 4.0 | 1H, Ar-H |

| 7.30 | d | 8.0 | 1H, Ar-H |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: ¹³C NMR Data of 8-hydroxyquinoline-5-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 193.1 | -CHO |

| 160.5 | Ar-C |

| 149.9 | Ar-C |

| 141.1 | Ar-C |

| 138.9 | Ar-C |

| 133.9 | Ar-C |

| 127.7 | Ar-C |

| 125.5 | Ar-C |

| 123.4 | Ar-C |

| 111.7 | Ar-C |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Mass Spectrometry (MS) Data

While a full mass spectrum for this compound is not publicly available, its identity as a metabolite was confirmed by mass fragmentography. This technique involves monitoring specific fragment ions characteristic of the molecule. For the parent compound, procaterol, and its metabolites, trimethylsilylated derivatives are often analyzed by GC-MS.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard methodologies for NMR, IR, and MS would be employed. The following are generalized protocols based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: Standard proton spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon spectra, including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would be run to identify all carbon environments.

-

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or the empty ATR crystal would be subtracted.

Mass Spectrometry (MS)

-

Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). For GC-MS analysis of procaterol metabolites, derivatization to form trimethylsilyl (TMS) ethers is a common practice to increase volatility.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), would be used.

-

Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z) range. For structural elucidation, tandem mass spectrometry (MS/MS) would be performed to obtain fragmentation patterns.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized or isolated compound like this compound.

This guide serves as a foundational resource for professionals engaged in the study and development of compounds related to this compound. While direct spectroscopic data remains elusive in public domains, the provided information on its tautomer and generalized experimental protocols offers a solid starting point for further research.

thermal stability of 5-Formyl-8-hydroxycarbostyril

An In-depth Technical Guide on the Thermal Stability of 5-Formyl-8-hydroxycarbostyril

Introduction

This compound, existing in tautomeric form as 8-hydroxyquinoline-5-carbaldehyde, is a derivative of the quinoline scaffold, a "privileged structure" in medicinal chemistry. This class of compounds is of significant interest to researchers and drug development professionals due to its wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] A critical parameter in the development of any pharmaceutical compound is its thermal stability, which dictates its synthesis, purification, formulation, and long-term storage conditions. This technical guide provides a comprehensive overview of the known physicochemical properties and outlines the standard experimental protocols for assessing the .

Physicochemical Properties

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in publicly available literature. However, the properties of its closely related tautomer, 8-hydroxyquinoline-5-carbaldehyde, offer valuable insights into its expected thermal behavior.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline-5-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Melting Point | 178 °C | [3] |

| Boiling Point | 383.1 °C (Predicted) | [3] |

| Appearance | White to off-white solid | [3] |

Synthesis Protocol

The synthesis of 8-hydroxyquinoline-5-carbaldehyde, a key intermediate and tautomeric form of this compound, is typically achieved through the formylation of 8-hydroxyquinoline. Various synthetic methodologies can be employed, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[4] A representative laboratory-scale synthesis protocol is detailed below.[5]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde [5]

Materials:

-

8-Hydroxyquinoline

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Chloroform (trichloromethane)

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

8-Hydroxyquinoline is dissolved in ethanol, followed by the addition of an aqueous solution of sodium hydroxide.[5]

-

The resulting mixture is heated to reflux.[5]

-

Chloroform is then added slowly and dropwise to the refluxing solution over a period of 30 minutes.[5]

-

The reaction is allowed to continue under reflux for 20 hours.[5]

-

After the reaction is complete, the mixture is cooled, and the ethanol and any unreacted chloroform are removed by distillation under reduced pressure.[5]

-

The remaining residue is dissolved in water, and the pH is adjusted to slightly acidic using dilute hydrochloric acid, which causes the crude product to precipitate.[5]

-

The precipitated yellow solid is then extracted with dichloromethane.[5]

-

The extract is purified by column chromatography using silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent to yield the final product as a white solid.[5]

Thermal Stability Analysis

The thermal stability of a chemical compound is rigorously evaluated using instrumental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on decomposition temperatures, melting points, heats of fusion, and other phase transitions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and stability of the compound.

General Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).[6]

-

Instrument Setup: The crucible is placed into the TGA instrument's furnace.[6] The furnace is then purged with an inert gas, such as nitrogen, to provide a non-oxidative atmosphere.[7]

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).[6][7]

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.[8]

-

Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The onset temperature of weight loss is indicative of the beginning of thermal decomposition. The first derivative of this curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and crystallization.

General Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.[9]

-

Instrument Setup: Both the sample and reference pans are placed in the DSC instrument.[9]

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).[1]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak typically represents melting, with the peak temperature indicating the melting point and the area under the peak corresponding to the enthalpy of fusion.[11]

Biological Activity and Potential Signaling Pathways

8-Hydroxyquinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The primary mechanism of action is believed to be their ability to chelate metal ions.[11]

Antimicrobial and Anticancer Mechanisms:

-

Metal Ion Chelation: 8-Hydroxyquinoline derivatives can bind to essential metal ions such as iron, zinc, and copper within cells.[4] This sequestration disrupts the function of metalloenzymes that are crucial for microbial survival and the proliferation of cancer cells.[4]

-

Induction of Oxidative Stress: By interfering with metal homeostasis, these compounds can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[12]

-

DNA Damage and Apoptosis: The resulting oxidative stress can cause damage to cellular components, including DNA, which can ultimately trigger programmed cell death (apoptosis) in both microbial and cancer cells.[12]

-

Inhibition of Signaling Pathways: In the context of cancer, some 8-hydroxyquinoline derivatives have been shown to inhibit critical signaling pathways involved in cell growth and survival.[12] In neurodegenerative disease models, they have been observed to affect pathways like the calpain-calpastatin signaling system.[5]

Visualizations

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 10. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Uncharted Territory: The Potential Biological Activity of 5-Formyl-8-hydroxycarbostyril

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific biological activities of 5-Formyl-8-hydroxycarbostyril. Despite its structural similarity to compounds with known pharmacological relevance, this particular molecule remains largely unexplored within the realms of biological and medicinal chemistry.

While no direct studies on this compound could be identified, an analysis of its core structure and related analogs provides a foundation for postulating its potential biological relevance and offers direction for future research. The molecule belongs to the quinolinone family, a class of heterocyclic compounds that have garnered considerable attention from researchers for their diverse pharmacological properties.

The Promising Scaffold: 8-Hydroxyquinolin-2(1H)-one

The foundational structure of the target compound is 8-hydroxyquinolin-2(1H)-one, also known as 8-hydroxycarbostyril. This scaffold is a key component in various biologically active molecules. For instance, derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been investigated as potent β2-adrenoceptor agonists, suggesting the potential for compounds with this core to interact with G-protein coupled receptors. This activity is crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

The Influence of the 5-Formyl Group

The presence of a formyl (-CHO) group at the 5-position of the carbostyril ring is a critical feature that would distinguish the biological activity of this compound from its parent compound. Aldehyde moieties are known to be reactive and can participate in various biological interactions, including the formation of Schiff bases with primary amines on proteins. This reactivity could lead to a range of biological effects, from enzyme inhibition to the modulation of cellular signaling pathways.

A related compound, 5-formyl-8-hydroxyquinoline, has been studied for its metal-chelating properties. While this is a distinct molecule (a quinoline rather than a quinolinone), it highlights the potential for the 5-formyl-8-hydroxy substitution pattern to engage with metal ions. The chelation of metal ions is a critical aspect of various biological processes and a mechanism of action for several therapeutic agents.

Postulated Biological Activities and Future Research Directions

Given the characteristics of its structural components, this compound could be hypothesized to exhibit a range of biological activities, including but not limited to:

-

Antimicrobial Activity: The quinolinone core is present in many antibacterial and antifungal agents. The addition of a reactive formyl group could enhance such properties.

-

Anticancer Activity: Many quinoline and quinolinone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The potential for this compound to interact with cellular nucleophiles makes it a candidate for investigation as an anticancer agent.

-

Enzyme Inhibition: The aldehyde functionality could enable the compound to act as an inhibitor of enzymes, particularly those with key amine residues in their active sites.

To elucidate the actual biological profile of this compound, a systematic investigation is required. A proposed workflow for future research is outlined below.

Experimental Workflow for Investigating the Biological Activity of this compound

Figure 1. A proposed experimental workflow for the systematic evaluation of the biological activity of this compound, from synthesis to potential in vivo testing.

Conclusion

Exploring the Therapeutic Potential of 5-Formyl-8-hydroxycarbostyril Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which quinoline derivatives hold a prominent position due to their diverse pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of a specific class of these compounds: derivatives of 5-Formyl-8-hydroxycarbostyril, also known as 5-formyl-8-hydroxy-2(1H)-quinolone. This scaffold combines the established metal-chelating properties of 8-hydroxyquinoline with the versatile biological profile of the carbostyril nucleus, offering a promising platform for the development of new drugs targeting a range of diseases, including cancer and microbial infections.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives typically begins with the construction of the 8-hydroxycarbostyril core, followed by the introduction of a formyl group at the C5 position. Various synthetic strategies can be employed for the synthesis of the 8-hydroxyquinoline backbone, including the Skraup and Friedländer reactions[1]. Subsequent formylation can be achieved through established methods such as the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions.

Derivatization of the 5-formyl group opens up a vast chemical space for creating a library of novel compounds. Common modifications include the formation of Schiff bases, oximes, hydrazones, and other condensation products. These reactions allow for the introduction of diverse functional groups, which can modulate the physicochemical properties and biological activities of the parent molecule.

Biological Activities and Therapeutic Potential

While specific data on this compound derivatives is limited in publicly available literature, the broader class of 8-hydroxyquinoline and 8-hydroxy-2-quinolone derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have been investigated for their anticancer properties[2][3]. The mechanism of action is often attributed to their ability to chelate essential metal ions like iron and copper, thereby disrupting cellular processes that are vital for cancer cell proliferation[4]. For instance, 8-hydroxy-2-quinolinecarbaldehyde, an isomer of the core scaffold of interest, has shown cytotoxicity against various human cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), and Hep3B (liver), with MTS50 values in the range of 6.25 to 25 µg/mL[2]. Some novel 2-quinolone derivatives have been identified as pro-apoptotic agents that can induce cell cycle arrest and disrupt microtubule assembly[5]. Platinum(II) complexes of 8-hydroxyquinoline derivatives have also demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range[4].

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline and 2-Quinolone Derivatives

| Compound | Cancer Cell Line | Activity (IC50/MTS50) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 µg/mL | [2] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [2] |

| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 | 5.49 ± 0.14 µM | [4] |

| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 | 7.09 ± 0.24 µM | [4] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (melanoma) | 18.2 ± 1.5 µM | [1] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (breast) | 25.4 ± 2.1 µM | [1] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (lung) | 19.8 ± 1.7 µM | [1] |

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium | 4–16 µg/mL | [8] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA | 15.6 µg/mL | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives, which can be adapted for the study of this compound derivatives.

General Procedure for the Synthesis of 8-Hydroxyquinoline-5-sulfonamides

A solution of 8-hydroxyquinoline is treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. The resulting sulfonyl chloride is then reacted with various amines in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours. After completion, the product is isolated by extraction and purified by column chromatography[1].

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated[1].

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8].

Visualizing Pathways and Workflows

To better understand the relationships and processes involved in the study of this compound derivatives, graphical representations are invaluable.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

Structural Analysis of 5-Formyl-8-hydroxycarbostyril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-Formyl-8-hydroxycarbostyril, a quinolone derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the probable synthetic routes, predicted spectroscopic and crystallographic characteristics based on analogous compounds, and detailed experimental protocols for its complete structural elucidation. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel carbostyril derivatives for drug discovery and development.

Introduction

Carbostyril derivatives, also known as 2-quinolinones, represent a class of heterocyclic compounds with a wide range of biological activities. The introduction of a formyl group at the C5 position and a hydroxyl group at the C8 position of the carbostyril nucleus is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. A thorough structural analysis is paramount for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide details the necessary steps for the synthesis and comprehensive structural characterization of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₇NO₃ | - |

| Molecular Weight | 189.17 g/mol | Calculated |

| Exact Mass | 189.0426 g/mol | Calculated |

| XLogP3 | 1.5 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

| Topological Polar Surface Area | 69.4 Ų | Predicted |

Synthesis and Purification

The synthesis of this compound can be approached by the formylation of the parent compound, 8-hydroxycarbostyril. Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Proposed Synthetic Pathways

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

3.2.1. Reimer-Tiemann Reaction [2][3][4][5][6]

-

Dissolve 8-hydroxycarbostyril in a 10-40% aqueous solution of sodium hydroxide.

-

Heat the mixture to approximately 70°C with vigorous stirring.

-

Add chloroform dropwise to the solution over a period of 1 hour.

-

Continue stirring for an additional 3 hours at 70°C.

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to a pH of 4-5.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.2.2. Duff Reaction [7][8][9][10][11]

-

To a solution of 8-hydroxycarbostyril in an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add hexamethylenetetramine.

-

Heat the reaction mixture to 150-160°C for several hours.

-

Cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid).

-

Isolate the crude product by filtration or extraction.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound will be achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ 10.0-11.0 (s, 1H, -CHO), δ 9.0-10.0 (s, 1H, -OH), δ 7.0-8.5 (m, 4H, Ar-H), δ 6.5-7.0 (d, 1H, C3-H), δ 7.5-8.0 (d, 1H, C4-H) |

| ¹³C NMR | δ 190-200 (C=O, aldehyde), δ 160-170 (C=O, lactam), δ 110-160 (Ar-C) |

| IR (cm⁻¹) | 3200-3400 (O-H stretch), 3100-3200 (N-H stretch), 1680-1700 (C=O stretch, aldehyde), 1640-1660 (C=O stretch, lactam), 1500-1600 (C=C stretch, aromatic) |

| Mass Spec (EI) | m/z 189 (M⁺), fragments corresponding to loss of CO, CHO |

Experimental Protocols for Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to enable unambiguous assignment of all proton and carbon signals.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure.

Predicted Crystallographic Data

Based on the crystal structures of related carbostyril and quinoline derivatives, the following crystallographic parameters can be anticipated.[12][13][14]

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Z | 4 |

| Key Interactions | Intermolecular hydrogen bonding involving the hydroxyl, formyl, and lactam groups. π-π stacking of the aromatic rings. |

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray crystallographic analysis.

Experimental Protocol for X-ray Crystallography[15][16][17]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetone, or a mixture thereof) or by vapor diffusion.

-

Crystal Mounting: Mount a selected single crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (typically 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters using full-matrix least-squares procedures.

-

Structure Validation: Validate the final structure using software such as PLATON and check for completeness and quality of the crystallographic data.

Structural Features and Signaling Pathway Implications

The structural features of this compound, particularly the presence and positioning of the formyl and hydroxyl groups, are likely to influence its interaction with biological targets. These groups can act as hydrogen bond donors and acceptors, potentially mediating interactions with enzyme active sites or receptor binding pockets.

Caption: Potential intermolecular interactions with a biological target.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural analysis of this compound. By following the detailed experimental protocols and utilizing the predictive data presented, researchers can efficiently synthesize and characterize this and other novel carbostyril derivatives. A thorough understanding of the molecular structure is a critical step in the development of new and effective therapeutic agents.

References

- 1. 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide on the Quantum Yield of 5-Formyl-8-hydroxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1]. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various research and diagnostic applications, including bio-imaging and drug discovery.

The quantum yield is influenced by the molecule's chemical structure and its environment, including solvent polarity, pH, and temperature. For heterocyclic compounds like 5-Formyl-8-hydroxycarbostyril, the nature and position of substituents on the carbostyril core can significantly impact the fluorescence properties. The formyl group at the 5-position and the hydroxyl group at the 8-position are expected to modulate the electronic distribution within the molecule, thereby affecting its quantum yield. Studies on related 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring can lead to shifts in the luminescence wavelength[2].

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound can be determined using either an absolute or a relative method[3]. The relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, is more commonly employed due to its accessibility and relative simplicity[1][4].

Relative Method Protocol

The comparative method, as described by Williams et al., is a robust technique for determining relative quantum yields[1][4]. The core principle is that solutions of the standard and the test compound with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons[1].

2.1.1. Materials and Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

High-Purity Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

-

Quantum Yield Standard: A compound with a well-documented and stable quantum yield. The choice of standard should ideally have absorption and emission spectra that overlap with the sample[4].

-

This compound: The compound of interest.

2.1.2. Selection of a Quantum Yield Standard

The selection of an appropriate quantum yield standard is critical for accurate measurements. The standard should be photochemically stable and its quantum yield should be independent of the excitation wavelength[4]. The following table provides a list of commonly used quantum yield standards.

| Standard | Solvent | Excitation (nm) | Emission Range (nm) | Quantum Yield (ΦF) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400-600 | 0.58 |

| Fluorescein | 0.1 M NaOH | 496 | 500-650 | 0.95 |

| Rhodamine 6G | Ethanol | 488 | 500-700 | 0.95 |

| POPOP | Cyclohexane | 300 | 380-500 | 0.97 |

Table 1: Common Fluorescence Quantum Yield Standards. Data sourced from[4].

2.1.3. Experimental Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound and the chosen standard in the same high-purity solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects[4].

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the corrected fluorescence emission spectra for all solutions of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths).

-

Record the fluorescence spectrum of the solvent blank.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensities of the sample and standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (GradX) and the standard (GradST).

-

2.1.4. Calculation of Quantum Yield

The quantum yield of the unknown sample (ΦX) can be calculated using the following equation[1]:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing Experimental and Conceptual Frameworks

To further clarify the process and underlying principles, the following diagrams are provided.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Caption: Conceptual diagram of fluorescence quantum yield.

Conclusion

While the precise quantum yield of this compound remains to be reported, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined relative measurement method, researchers and drug development professionals can accurately characterize the photophysical properties of this compound, which is a crucial step in evaluating its potential for fluorescence-based applications. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental concept of quantum yield.

References

Safe Handling of 5-Formyl-8-hydroxycarbostyril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling procedures for 5-Formyl-8-hydroxycarbostyril (CAS No: 68304-21-2), a quinoline derivative with applications in chemical synthesis.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, such as 8-hydroxyquinoline-5-carbaldehyde, to provide as complete a safety profile as possible. All data extrapolated from related compounds is clearly indicated.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Pale Yellow Solid | [3] |

| Melting Point | 315-317 °C (decomposes) | [3] |

| Boiling Point | 462.2 ± 45.0 °C (Predicted) | [3] |

| Density | 1.431 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 233.3°C | [1] |

| Solubility | Sparingly soluble in DMSO and Methanol | [3] |

| Storage Temperature | -20°C Freezer, under inert atmosphere, hygroscopic | [3] |

Hazard Identification and GHS Classification

GHS Hazard Statements (for 8-hydroxyquinoline-5-carbaldehyde):

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[4][5]

-

H315: Causes skin irritation (Skin irritation - Category 2).[4][5]

-

H319: Causes serious eye irritation (Eye irritation - Category 2).[4][5]

-

H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[4][5]

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

Response: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial to minimize risk.

General Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Use non-sparking tools to prevent electrostatic discharge.[5]

-

Wash hands thoroughly before breaks and at the end of the workday.[9]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following diagram outlines a logical workflow for PPE selection.

First-Aid Measures

Immediate and appropriate first aid is essential in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[9] |

The following diagram illustrates the emergency response workflow.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Use personal protective equipment.[7][9]

-

Environmental Precautions: Prevent the product from entering drains, as it is very toxic to aquatic life with long-lasting effects.[6][7]

-

Containment and Cleanup: Sweep up or vacuum up spillage and collect it in a suitable, closed container for disposal. Avoid creating dust.[7][9]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The compound is stable under recommended storage conditions (stored at -20°C under an inert atmosphere).[3][9]

-

Conditions to Avoid: Avoid dust formation, and exposure to light, moisture, heat, and sources of ignition.[5][9]

-

Incompatible Materials: Oxidizing agents.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[6]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for the related compound 8-hydroxyquinoline-5-carbaldehyde and should be considered indicative.

-

Acute Toxicity: Harmful if swallowed.[4][5] No data is available for dermal or inhalation toxicity.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]

-

Germ Cell Mutagenicity: No data available.[9]

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[9]

-

Reproductive Toxicity: May damage fertility or the unborn child.[6]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4][5]

Disclaimer: This document is intended as a guide for trained professionals and is based on the best available information at the time of writing. It is not a substitute for a formal risk assessment. Users should always consult the most current Safety Data Sheet for any chemical before use and ensure that all local regulations are followed.

References

- 1. This compound (68304-21-2) for sale [vulcanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 68304-21-2 [m.chemicalbook.com]

- 4. 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. fishersci.com [fishersci.com]

- 9. chemodex.com [chemodex.com]

- 10. fishersci.com [fishersci.com]

5-Formyl-8-hydroxycarbostyril molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Formyl-8-hydroxycarbostyril, a metabolite of the β2-adrenergic agonist procaterol. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Properties

This compound, systematically known as 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde, is a quinoline derivative. Its structure features a carbostyril (2-oxo-1H-quinoline) core substituted with a formyl group at the 5-position and a hydroxyl group at the 8-position.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |

| Molecular Weight | 189.17 g/mol | [1][3] |

| CAS Number | 68304-21-2 | [1][2][3] |

| IUPAC Name | 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde | [1] |

| Synonyms | 1,2-Dihydro-8-hydroxy-2-oxo-5-quinolinecarboxaldehyde | [2] |

Note: A discrepancy in the molecular weight (327.23) was noted from one supplier (BioOrganics), however, multiple other sources and calculation from the molecular formula confirm the value of 189.17 g/mol .[1][2][3]

Physicochemical Properties

| Property | Value |

| Density | 1.431 g/cm³ |

| Boiling Point | 462.2°C at 760 mmHg |

| Flash Point | 233.3°C |

| Melting Point | 315-317 °C (decomposed)[4] |

| pKa | 6.65±0.20 (Predicted)[3] |